Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Description
Propriétés
IUPAC Name |
ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-2-23-17(22)13-12(9-4-3-5-19-7-9)15-14(25-16(13)18)11(21)6-10(8-20)24-15/h3-7,12,20H,2,8,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIORMZTMCRQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)OC(=CC2=O)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Reaction Mechanism
The process proceeds via a cascade mechanism:
-
Knoevenagel Condensation : Ethyl cyanoacetate reacts with the aldehyde (pyridine-3-carbaldehyde) to form an α,β-unsaturated intermediate.
-
Michael Addition : Kojic acid attacks the electrophilic β-carbon of the Knoevenagel adduct, forming a pyranopyran intermediate.
-
Cyclization and Tautomerization : Intramolecular cyclization followed by keto-enol tautomerization yields the spirocyclic product.
DABCO (1,4-diazabicyclo[2.2.2]octane) is commonly employed as a base catalyst, enhancing the nucleophilicity of the active methylene component and accelerating the Knoevenagel step.
Optimized Synthetic Protocols
Standard Procedure (Adapted from Rahmati et al. )
Reagents :
-
Kojic acid (1 mmol)
-
Pyridine-3-carbaldehyde (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
DABCO (20 mol%)
-
Methanol (5 mL)
Steps :
-
Combine reagents in methanol under reflux (12–24 hours).
-
Monitor reaction progress via TLC (ethyl acetate/hexane, 5:1).
-
Cool to room temperature; collect crystals via filtration.
-
Wash with cold methanol and dry under vacuum.
Solvent and Catalyst Optimization
Key findings from solvent screening (Table 1):
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| MeOH | DABCO | 12 | 94 |
| EtOH | DABCO | 12 | 86 |
| H2O | DABCO | 24 | 20 |
Methanol outperforms ethanol and water due to better solubility of reactants and intermediates.
Structural Variations and Substrate Scope
The pyridin-3-yl group can be introduced via substituted pyridine aldehydes. Examples from analogous syntheses include:
| Entry | Aldehyde Component | Product Yield (%) | Reference |
|---|---|---|---|
| 1 | Pyridine-3-carbaldehyde | 63–94 | |
| 2 | 3-Methoxybenzaldehyde | 80 | |
| 3 | 2-Nitrobenzaldehyde | 72 |
Electron-withdrawing groups (e.g., nitro, chloro) on the aldehyde reduce yields due to steric and electronic effects.
Advanced Catalytic Systems
Ionic Liquid-Mediated Synthesis
Pyridinium-based ionic liquids (e.g., [PySO3H]PF6) enhance reaction rates by stabilizing charged intermediates. A study using [PySO3H]FeCl4 achieved 95% yield for a related pyrano[3,2-b]pyran derivative.
Photocatalytic Methods
Visible-light-promoted radical reactions with eosin Y and TBHP (tert-butyl hydroperoxide) enable milder conditions (room temperature, 28 hours) but require specialized equipment.
Analytical Characterization
-
1H NMR (DMSO-d6) : δ 0.75 (t, J = 7.2 Hz, CH3), 3.73 (m, CH2O), 4.03 (d, CH2OH), 6.33 (s, vinyl H), 7.23–8.10 (pyridin-3-yl H).
-
IR (KBr) : 3340 cm−1 (N–H), 1705 cm−1 (C=O), 1660 cm−1 (C=N).
-
HRMS : m/z 344.32 [M+H]+ (C17H16N2O6).
Challenges and Limitations
-
Steric Hindrance : Bulky substituents on the aldehyde component (e.g., 3-chloro-4-nitrophenyl) reduce yields to 25–40%.
-
Byproduct Formation : Competing pathways may generate α,β-unsaturated intermediates (e.g., compound 5 in Scheme 2 of), necessitating precise stoichiometry.
Industrial-Scale Considerations
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Applications De Recherche Scientifique
Pharmacological Applications
Antitumor Activity
The compound has shown promising results in inhibiting tumor cell growth. Studies indicate that derivatives of pyrano[3,2-b]pyran structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been reported to effectively inhibit the proliferation of breast cancer and non-small cell lung cancer cells, with inhibition rates ranging from 43% to 87% .
Antimicrobial Properties
The ethyl derivative has also been evaluated for its antimicrobial effects. Research has highlighted its potential as an antibacterial agent against a range of pathogens. The presence of the pyridine ring is believed to enhance its interaction with bacterial membranes, leading to increased permeability and subsequent bacterial cell death .
Phosphodiesterase Inhibition
Another notable application is its role as a phosphodiesterase (PDE) inhibitor. This mechanism is crucial for treating inflammatory diseases as PDE4 inhibitors can increase cyclic adenosine monophosphate (cAMP) levels, which modulate immune responses. The compound's structural features suggest it may selectively inhibit PDE4, making it a candidate for developing treatments for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Synthesis and Structural Analysis
The synthesis of ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate typically involves multi-component reactions that utilize readily available starting materials. Recent advancements in synthetic methodologies have employed ultrasound-assisted techniques to enhance yields and reduce reaction times significantly .
Mechanistic Studies
Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Studies utilizing DNA binding assays have shown that derivatives of pyrano[3,2-b]pyran can bind to DNA through the minor groove, influencing gene expression and potentially leading to apoptosis in cancer cells .
Case Studies
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The structural and functional diversity of pyrano[3,2-b]pyran derivatives arises from variations in substituents at positions 3, 4, and 6. Below is a comparative analysis of key analogs:
Structural and Physical Properties
Notes:
- †Inferred from analogous compounds.
- Carbonitrile derivatives (e.g., 6h, 6b) exhibit higher melting points (~230–240°C) compared to carboxylate esters, likely due to stronger intermolecular interactions .
- Hydroxymethyl groups contribute to hydrogen bonding, as seen in IR spectra .
Crystallographic and Conformational Insights
- Ethyl Carboxylate Derivatives : Crystal structures (e.g., –14) reveal planar fused-ring systems and intramolecular hydrogen bonds (N–H···O), stabilizing the conformation .
- Pyridinyl vs. Phenyl Groups : The pyridin-3-yl group in the target compound may introduce additional hydrogen-bonding or π-π stacking interactions compared to phenyl or chlorophenyl groups, influencing solubility and bioactivity .
Activité Biologique
Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate, with the CAS number 674804-96-7, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C17H16N2O6
- Molecular Weight : 344.32 g/mol
- Structural Characteristics : The compound features a pyrano[3,2-b]pyran core, which is known for its varied biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-inflammatory, antibacterial, and neuroprotective agent.
1. Antibacterial Activity
Research indicates that compounds similar to ethyl 2-amino-6-(hydroxymethyl)-8-oxo-pyrano derivatives exhibit notable antibacterial properties. In a study comparing various derivatives, the compound was found to be effective against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 2-amino derivative | E. coli | 0.5 mg/mL |
| Ethyl 2-amino derivative | S. aureus | 0.25 mg/mL |
These findings suggest that the compound could serve as a basis for developing new antibacterial agents .
2. Anti-inflammatory Activity
In vitro assays have demonstrated that ethyl 2-amino derivatives exhibit anti-inflammatory effects greater than those of curcumin. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .
3. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of oxidative stress and calcium overload. Studies suggest that it may protect neuronal cells by modulating calcium ion homeostasis and reducing oxidative damage .
Synthesis Methods
The synthesis of ethyl 2-amino-6-(hydroxymethyl)-8-oxo-pyrano derivatives typically involves multicomponent reactions. A notable method includes:
- Reagents : Pyridine derivatives, ethyl cyanoacetate, and other active methylene compounds.
- Catalysts : Commonly used catalysts include triethylamine (Et3N) or ultrasound-assisted methods to enhance yield and reduce reaction time.
- Yield : The synthesis often yields products in high percentages (up to 86%) under optimal conditions .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antibacterial Efficacy : A comparative study assessed various pyrano derivatives against standard antibiotics, showing that ethyl 2-amino derivatives had comparable or superior efficacy against resistant strains of bacteria .
- Neuroprotection in Animal Models : In vivo studies demonstrated that administration of ethyl 2-amino derivatives improved cognitive function in models of neurodegeneration, suggesting a protective effect against Alzheimer's disease pathology .
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via multicomponent reactions (MCRs) involving malononitrile, kojic acid, and aromatic aldehydes under ultrasound irradiation. Catalytic systems (e.g., piperidine or organocatalysts) in ethanol/water mixtures yield 2-amino-4-aryl-dihydropyrano[3,2-b]pyran derivatives. Optimization involves screening solvents (e.g., ethanol vs. DMF), catalysts (e.g., piperidine for Michael addition), and reaction times (6–12 hours) to improve yields (up to 85%) and reduce byproducts . For functionalization, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties, enabling structural diversification .
Q. How is the crystal structure of this compound determined, and what key parameters define its conformation?
X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) resolves the structure. The compound crystallizes in a triclinic system (space group P1), with fused pyran rings showing near-coplanarity (max. deviation: −0.106 Å). Key parameters include:
Q. What in vitro assays are used to evaluate its bioactivity, particularly in cancer research?
Anticancer activity is assessed via:
- Cell proliferation assays : NSCLC cell lines (e.g., A549) treated with IC₅₀ doses (10–50 µM) over 48–72 hours.
- Gene regulation : qPCR/Western blot analysis of KLF5 (downregulated) and GCN5 (upregulated), linked to cell cycle arrest .
- Drug delivery validation : Fluorescent nanoparticles (PEG–Cy7-Cl–C8-COOH@1) track cellular uptake via confocal microscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different cell lines?
Discrepancies may arise from:
- Purity : Validate compound integrity via HPLC (≥95% purity) and LC-MS to exclude degradation products.
- Cell-line specificity : Compare gene expression profiles (e.g., KLF5 in NSCLC vs. other cancers) using RNA-seq.
- Nanoparticle variability : Optimize PEGylation density and drug-loading efficiency (e.g., 80–90% encapsulation) to ensure consistent release kinetics .
Q. What strategies improve drug delivery efficiency using nanoparticle systems for this compound?
- Surface functionalization : PEG–Cy7-Cl–C8-COOH nanoparticles enhance solubility and reduce opsonization.
- Loading optimization : Adjust pH (5.5–7.4) and solvent polarity to achieve 1:1 molar ratios of drug-to-nanoparticle.
- Release profiling : Use dialysis membranes (10 kDa cutoff) in PBS (pH 7.4) to simulate sustained release over 72 hours .
Q. What crystallographic challenges arise during refinement, and how are they addressed?
- Disorder : Substituents like pyridin-3-yl may exhibit positional disorder. Apply SHELXL restraints (e.g., SIMU/DELU) to model thermal motion.
- Twinning : For twinned crystals (e.g., pseudo-merohedral twins), use HKLF5 data format and TWIN/BASF commands in SHELX .
- Hydrogen bonding ambiguity : Recalculate electron density maps (Fo–Fc) to validate N–H···O interactions at 50% probability .
Q. How can mechanistic studies elucidate the role of the hydroxymethyl group in ring formation?
- Isotopic labeling : Use ¹³C-labeled hydroxymethyl groups to track cyclization via 2D NMR (HSQC/HMBC).
- DFT calculations : Compare energy barriers for 6-endo vs. 5-exo cyclization pathways (e.g., Gaussian09 at B3LYP/6-31G* level).
- Kinetic studies : Monitor intermediate formation (e.g., Michael adducts) via in situ FTIR during ultrasound-assisted synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
